molecular formula C8H17N B2512419 4-Ethylazepane CAS No. 55573-43-8

4-Ethylazepane

Cat. No.: B2512419
CAS No.: 55573-43-8
M. Wt: 127.231
InChI Key: TVTNCZUWGNRIOC-UHFFFAOYSA-N
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Description

4-Ethylazepane is a seven-membered heterocyclic compound with the molecular formula C8H17N. It belongs to the class of azepanes, which are saturated nitrogen-containing heterocycles. The structure of this compound consists of a six-carbon ring with one nitrogen atom and an ethyl group attached to the fourth carbon. This compound has gained attention in scientific research due to its potential biological activity and various applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-aminobutanol with ethyl iodide in the presence of a base such as sodium hydride can lead to the formation of this compound. The reaction typically requires heating and an inert atmosphere to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-ethylazepine, which can be carried out using a palladium catalyst under high pressure and temperature. This method allows for the selective reduction of the double bond in 4-ethylazepine to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethylazepane can undergo various chemical reactions, including:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound can occur at the nitrogen atom or the carbon atoms in the ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethylazepane has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylazepane and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in key biological processes, such as DNA replication and protein synthesis. These interactions can lead to the disruption of cellular functions and ultimately result in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interactions with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-ethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-8-4-3-6-9-7-5-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTNCZUWGNRIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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